1-Cyanonaphthalene-5-methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-(hydroxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9NO/c13-7-9-3-1-6-12-10(8-14)4-2-5-11(9)12/h1-6,14H,8H2 |
InChI Key |
SMXIVXWOAGROIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C#N)CO |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyanonaphthalene 5 Methanol and Its Congeners
Precursor Synthesis and Regioselective Functionalization
The synthesis of 1-cyanonaphthalene-5-methanol invariably begins with a suitably substituted naphthalene (B1677914) precursor that allows for the sequential or directed introduction of the required functional groups at the C1 and C5 positions. The regioselectivity of these functionalization reactions is paramount and is often governed by the electronic and steric nature of the substituents already present on the naphthalene ring. researchgate.net
Halogenated Naphthalene Precursors
Halogenated naphthalenes are versatile and common precursors for introducing a wide array of functional groups through nucleophilic substitution or cross-coupling reactions. For the synthesis of this compound, a key intermediate is a naphthalene ring substituted at the 1- and 5-positions, often with halogens or a combination of a halogen and a group convertible to a hydroxymethyl function.
One viable starting material is 1,5-dihalonaphthalene . The direct bromination of naphthalene can produce a mixture of isomers, including 1,5-dibromonaphthalene, which can then be isolated. researchgate.net Industrial processes have also been developed to produce mixtures of 1,4- and 1,5-dihalonaphthalenes via direct halogenation. google.com
A more strategic precursor is 5-bromo-1-naphthoic acid . This compound can be synthesized by the bromination of 1-naphthoic acid. ontosight.ai The presence of the deactivating carboxylic acid group at C1 directs the incoming electrophile (bromine) to other positions, with the 5- and 8-positions being favored. Subsequent separation can yield the desired 5-bromo isomer. This precursor advantageously contains a group at C5 that can be converted to the hydroxymethyl group (the carboxylic acid) and a halogen at C1 ready for cyanation.
The synthesis of these precursors is summarized in the table below.
| Precursor | Starting Material | Key Reagents | Typical Reaction | Reference(s) |
| 1,5-Dibromonaphthalene | Naphthalene | Bromine (Br₂) | Electrophilic Aromatic Halogenation | researchgate.net |
| 5-Bromo-1-naphthoic acid | 1-Naphthoic Acid | Bromine (Br₂), Catalyst | Electrophilic Aromatic Halogenation | ontosight.ai |
| 1,5-Diaminonaphthalene | Naphthalene | Sulfuric Acid, Nitrating agents, Reducing agents | Sulfonation/Nitration followed by Reduction | google.com |
This interactive table summarizes common halogenated naphthalene precursors and their synthetic origins.
Introduction of the Cyano Group
With a halogenated precursor in hand, the next critical step is the introduction of the cyano group at the C1 position. Several classical and modern methods are available for this transformation.
The Rosenmund-von Braun reaction is a well-established method for converting aryl halides to aryl nitriles using a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or pyridine. wikipedia.orgorganic-chemistry.org This reaction would be directly applicable to a precursor like 1-bromo-5-halonaphthalene or 5-bromo-1-naphthoic acid. A key challenge with this method can be product purification due to the use of excess copper salts and high reaction temperatures. organic-chemistry.org
The Sandmeyer reaction offers an alternative route, starting from a primary aromatic amine. wikipedia.orglscollege.ac.inbyjus.com For instance, 5-bromo-1-aminonaphthalene could be converted to its diazonium salt, which is then treated with CuCN to yield 1-cyano-5-bromonaphthalene. masterorganicchemistry.com The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for substitution patterns that are difficult to achieve through direct electrophilic substitution. byjus.com
Modern approaches often involve transition-metal-catalyzed cyanation . Palladium- or copper-catalyzed reactions using various cyanide sources, such as potassium hexacyanoferrate(II), have been developed to be more general and proceed under milder conditions, avoiding the use of highly toxic alkali cyanides. lookchem.com Organocatalytic methods, for example using 1,10-phenanthroline (B135089) to promote the cyanation of aryl iodides, have also emerged as a transition-metal-free alternative. scispace.comsorbonne-universite.fr
| Cyanation Method | Substrate Type | Key Reagents | Conditions | Reference(s) |
| Rosenmund-von Braun | Aryl Halide | CuCN (stoichiometric) | High temp. (reflux in DMF/Pyridine) | wikipedia.orgorganic-chemistry.org |
| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Acidic, aqueous, moderate temp. | wikipedia.orglscollege.ac.in |
| Catalytic Cyanation | Aryl Bromide | K₄[Fe(CN)₆], Cu(I) catalyst, ligand | Moderate temp. (e.g., 120 °C in DMAc) | lookchem.com |
| Organocatalytic Cyanation | Aryl Iodide | Tetraalkylammonium cyanide, 1,10-phenanthroline | Moderate temp. in DMSO | sorbonne-universite.fr |
This interactive table compares different methods for introducing a cyano group onto a naphthalene ring.
Introduction of the Hydroxymethyl Group
The final key functionalization is the introduction of the hydroxymethyl group (-CH₂OH) at the C5 position. The strategy for this step depends heavily on the functional group already present at C5 in the precursor.
If the synthetic route proceeds via 5-cyano-1-naphthoic acid (obtained from 5-bromo-1-naphthoic acid), the carboxylic acid group can be selectively reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation, efficiently reducing carboxylic acids to alcohols. Fungi like Cunninghamella elegans have also been shown to reduce 1-naphthoic acid to 1-hydroxymethylnaphthalene, pointing to potential biotechnological routes. nih.govproquest.com
An alternative strategy involves formylation of a naphthalene precursor, followed by reduction. The Vilsmeier-Haack or Gattermann reactions can introduce a formyl (-CHO) group, which is then easily reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). smolecule.com The regioselectivity of the initial formylation is critical and is directed by the existing substituents on the naphthalene ring. researchgate.netsorbonne-universite.fr For instance, electron-donating groups like methoxy (B1213986) groups can direct formylation to specific positions.
Another route starts with a methyl group, which can be oxidized to an aldehyde or carboxylic acid. For example, 1-methylnaphthalene (B46632) can be transformed into 1-naphthaldehyde (B104281) and 1-naphthoic acid under UV light in the presence of air, with 1-hydroxymethylnaphthalene also being a product. scirp.org
| Method | Precursor Functional Group | Key Reagents | Product Functional Group | Reference(s) |
| Reduction | Carboxylic Acid (-COOH) | LiAlH₄ or similar hydrides | Hydroxymethyl (-CH₂OH) | proquest.com |
| Formylation & Reduction | Unsubstituted C-H | Vilsmeier/Gattermann reagents, then NaBH₄ | Hydroxymethyl (-CH₂OH) | smolecule.comresearchgate.net |
| Oxidation & Reduction | Methyl (-CH₃) | Oxidizing agent, then reducing agent | Hydroxymethyl (-CH₂OH) | nih.govscirp.org |
| Chloromethylation & Hydrolysis | Unsubstituted C-H | Formaldehyde, HCl, then H₂O | Hydroxymethyl (-CH₂OH) |
This interactive table outlines methods for creating a hydroxymethyl group on a naphthalene ring.
Classical and Modern Coupling Reactions in Cyanonaphthalene-Methanol Synthesis
Cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of complex aromatic compounds. These methods offer a powerful alternative to traditional functional group interconversions for assembling molecules like this compound.
The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction that couples an organoboron compound with a halide or triflate. nih.gov A plausible route to this compound could involve:
Synthesis of 1-bromo-5-cyanonaphthalene .
Coupling with a suitable partner like (hydroxymethyl)phenylboronic acid or a protected equivalent. While this specific reagent isn't standard, the Suzuki coupling of halogenated aromatics with boronic acids containing alcohol functionalities is a known strategy. nih.gov
Alternatively, one could start with 1-bromo-5-(hydroxymethyl)naphthalene and couple it with a boronic acid containing a cyano group.
The synthesis of naphthalene-based polymers for use as catalytic supports in Suzuki reactions highlights the importance of this reaction in naphthalene chemistry. researchgate.netmdpi.com The versatility of the Suzuki reaction allows for rapid exploration of analogues for structure-activity relationship (SAR) studies in drug discovery. nih.gov The efficiency of these couplings can be evaluated for various bromomethylnaphthalenes with different boronic acids. canada.ca
Advanced Synthetic Strategies for Naphthalene-Based Cyano-Alcohols
Beyond classical methods, advanced strategies employing photochemical activation offer novel and often milder pathways for the synthesis of complex molecules.
Photochemical Activation and Transformation Pathways
Photochemical reactions utilize light as a clean energy source to drive chemical transformations, often proceeding through radical or radical-ion intermediates. rsc.org
Photochemical Cyanation: The direct cyanation of aromatic hydrocarbons like naphthalene can be achieved photochemically. These reactions are typically sensitized by an electron acceptor, such as 1,4-dicyanobenzene, in the presence of a cyanide source like sodium cyanide. rsc.orgacs.org This method could potentially install the cyano group onto a naphthalene methanol (B129727) precursor under mild, metal-free conditions.
Photochemical Nucleophile-Olefin Combination, Aromatic Substitution (Photo-NOCAS): This reaction involves the photoinduced electron transfer from an olefin to an excited-state aromatic sensitizer (B1316253) (like a cyanonaphthalene). cdnsciencepub.comresearchgate.net The resulting radical cation of the olefin is then attacked by a nucleophile, such as methanol. While the classic photo-NOCAS reaction is a three-component addition, the underlying principles are relevant. A reaction could be envisioned where an appropriately functionalized naphthalene derivative is photochemically excited to its radical ion, which is then trapped by a methanol-derived species or a cyanide nucleophile to build the target structure. cdnsciencepub.comresearchgate.netcolab.wsscispace.com
| Photochemical Method | Description | Potential Application | Reference(s) |
| Photosensitized Cyanation | Introduction of a -CN group onto an aromatic ring using light, a sensitizer (e.g., 1,4-dicyanobenzene), and a cyanide source. | Cyanation of a (hydroxymethyl)naphthalene precursor. | rsc.orgacs.org |
| Photo-NOCAS Type Reaction | A photoinduced electron transfer reaction where a radical cation is generated and trapped by a nucleophile like methanol. | Functionalization of a cyanonaphthalene precursor with a methanol-derived group. | cdnsciencepub.comresearchgate.net |
This interactive table describes advanced photochemical strategies applicable to the synthesis of naphthalene-based cyano-alcohols.
Electrochemical Synthesis Routes
Electrochemical methods offer a powerful and sustainable alternative to traditional chemical synthesis, utilizing electrons as traceless reagents and often proceeding under mild conditions. nih.govresearchgate.net These techniques can be applied to both the construction of the naphthalene core and the functionalization of a pre-existing ring system.
A prominent electrochemical strategy involves the [4+2] annulation of styrenes to build polysubstituted naphthalene derivatives. nih.gov This metal- and oxidant-free process proceeds through a [4+2] cycloaddition followed by a rearrangement-aromatization sequence to yield the naphthalene core in a single step. nih.gov Similarly, an electrochemical oxidative [4+2] annulation between two different styrene (B11656) molecules can produce 1,2-dihydronaphthalenes, which are readily oxidized to the corresponding naphthalene derivatives using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chinesechemsoc.org
Electrochemical methods are also effective for functionalizing the naphthalene skeleton. For instance, the electrochemical reduction of 1,5-dinitronaphthalene (B40199) on a copper electrode in a DMF-water medium provides a route to 1,5-diaminonaphthalene. sioc-journal.cn This process involves two successive, diffusion-controlled irreversible reduction waves corresponding to the two nitro groups. sioc-journal.cn Another key functionalization is electrochemical carboxylation. While early methods focused on dearomative dicarboxylation, recent developments show that using electron-deficient naphthalenes with a redox mediator can lead to selective monocarboxylation. researchgate.netacs.org Furthermore, electrochemical processes can generate cyanide species for incorporation into organic molecules; for example, the electrochemical oxidation of thiocyanate (B1210189) (SCN⁻) anions has been used as a source of cyanide for the synthesis of 1-cyano-imidazo[1,5-a]pyridines. rsc.org
| Starting Material(s) | Method | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Styrenes | [4+2] Annulation-Rearrangement-Aromatization | Polysubstituted Naphthalenes | Metal- and oxidant-free; mild conditions | nih.gov |
| Two different styrenes | Oxidative [4+2] Annulation | Polysubstituted 1,2-Dihydronaphthalenes (Naphthalene Precursors) | High regioselectivity and diastereoselectivity | chinesechemsoc.org |
| 1,5-Dinitronaphthalene | Electrochemical Reduction | 1,5-Diaminonaphthalene | Reduction of nitro groups on a pre-formed core | sioc-journal.cn |
| Electron-deficient Naphthalenes, CO₂ | Redox-mediated Carboxylation | Substituted 1,2-Dihydronaphthalene Carboxylic Acids | Selective C-H carboxylation | researchgate.netacs.org |
Transition Metal-Catalyzed Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the precise functionalization of C-H bonds that were previously considered unreactive. researchgate.netacs.org This approach is particularly valuable for the regioselective synthesis of substituted naphthalenes.
The direct cyanation of naphthalene C-H bonds can be achieved using various catalytic systems. Copper-catalyzed methods, for instance, can promote the C(sp²)−H cyanation of naphthalenes using sources like benzoyl cyanide. researchgate.net Palladium catalysis is also widely employed. Ligand-accelerated, non-directed C-H cyanation of arenes, including naphthalene, has been developed, providing a mixture of α- and β-isomers. nih.gov For greater control, directing groups are often used to guide the metal catalyst to a specific C-H bond. acs.orgnih.gov A directing group placed at the C-1 position of a naphthalene can direct functionalization to the proximal C-2 and C-8 positions. nih.gov For example, a thioether directing group has been shown to effectively promote rhodium-catalyzed C-H functionalization at the peri-position (C-8). rsc.org
Beyond direct C-H cyanation, cross-coupling reactions are a reliable method for introducing a cyano group. Nickel-catalyzed reductive cyanation allows for the conversion of aryl halides to aryl nitriles using cyanogen (B1215507) bromide as the cyanide source under mild conditions. mdpi.com This method could be applied to a suitably halogenated naphthalene-5-methanol derivative. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. mdpi.comntu.edu.sg
| Catalyst/Metal | Reaction Type | Cyano Source | Substrate Type | Key Features | Reference |
|---|---|---|---|---|---|
| Copper(II) trifluoroacetate | C(sp²)−H Cyanation | Benzoyl cyanide | Naphthalenes | Direct C-H functionalization | researchgate.net |
| Palladium(II) acetate (B1210297) with 2-pyridone ligand | Non-directed C–H Cyanation | Silver cyanide | Naphthalene | Functionalization of simple arenes; yields mixture of isomers | nih.gov |
| Rhodium(I) complex with thioether directing group | Directed C–H Arylation/Alkenylation | N/A (C-C coupling) | 1-(Methylthio)naphthalene | Excellent peri-selectivity (C-8) | rsc.org |
| Nickel(II) bromide | Reductive Cross-Coupling | Cyanogen bromide | Aryl Halides | Applicable to late-stage functionalization of complex molecules | mdpi.com |
Supramolecular Approaches and Directed Synthesis
Supramolecular chemistry leverages non-covalent interactions—such as hydrogen bonding, π-π stacking, and host-guest recognition—to control chemical reactivity and assembly. researchgate.netethernet.edu.et These principles can be applied to direct the synthesis of complex molecules with high specificity.
A key concept is template-directed synthesis, where a host molecule or a larger assembly guides the formation of a product. An elegant example is the use of a single-stranded DNA molecule as a template to direct the assembly of diaminotriazine-equipped naphthalene derivatives. acs.org The naphthalene guest molecules bind to the DNA "tape-measure" via hydrogen bonds, and this constrained arrangement, stabilized by π-π stacking, results in the formation of a well-defined helical supramolecular polymer. acs.org Such templating can, in principle, be used to control the regioselectivity of reactions between co-assembled naphthalene units.
Host-guest chemistry with synthetic receptors also provides a pathway for directed synthesis. Naphthalene diimides (NDIs), for example, are versatile building blocks for creating complex supramolecular structures, including catenanes and rotaxanes, through host-guest interactions. acs.org The binding of a naphthalene derivative within the cavity of a host molecule can alter its reactivity or shield certain positions, thereby directing subsequent chemical transformations to specific sites. Acyclic cucurbit[n]uril-type receptors and pillar[n]naphthalenes are other examples of hosts designed to bind aromatic guests like naphthalenes, potentially controlling their reactivity in a directed manner. frontiersin.org
Stereochemical Control and Enantioselective Synthesis Considerations
The synthesis of chiral naphthalene derivatives, where stereochemistry is precisely controlled, is essential for applications in chiral materials and pharmaceuticals. chemistryviews.org Achieving such control, particularly in creating atropisomers or molecules with stereogenic centers attached to the naphthalene core, is a significant synthetic challenge.
Asymmetric catalysis is a primary strategy for achieving enantioselectivity. For instance, axially chiral polysubstituted naphthalenes can be synthesized with excellent enantioselectivity using a sequence involving a Nickel(II)-catalyzed Diels-Alder reaction followed by dehydrative aromatization. chemistryviews.org This modular approach has been successfully performed on a gram scale, yielding products with high enantiomeric excess (ee). chemistryviews.org
Catalytic asymmetric dearomatization of naphthalenes represents another powerful method for generating enantioenriched three-dimensional structures from flat aromatic precursors. nih.gov This transformation is challenging for electronically unbiased naphthalenes but has been achieved using novel catalytic systems. nih.gov A silver-mediated enantioselective aza-electrophilic dearomatization couples vinylnaphthalenes with azodicarboxylates in a formal [4+2] cycloaddition to produce chiral polyheterocycles in high yield and enantiomeric ratio. nih.gov Similarly, a Gadolinium(III)/PyBox complex has been shown to catalyze the asymmetric dearomative [4+2] photocycloaddition of naphthalenes with styrenes under visible light, creating bridged polycycles with multiple stereocenters. acs.org
When employing classical synthetic sequences, such as the Haworth synthesis, it is crucial to evaluate the stereochemical course of each step, as significant racemization can occur. researchgate.net The assessment of optical purity at intermediate stages is vital to identify and optimize steps that may compromise stereochemical integrity. researchgate.net
| Method | Catalyst/Reagent | Product Type | Enantioselectivity (ee or er) | Reference |
|---|---|---|---|---|
| Diels-Alder / Dehydrative Aromatization | Ni(II) complex / TfOH | Triaxially Chiral Naphthalenes | Up to 92% ee | chemistryviews.org |
| Aza-electrophilic Dearomatization | Silver catalyst | Chiral Polyheterocycles | Up to 99:1 er | nih.gov |
| [4+2] Photocycloaddition | Gd(III)/PyBox complex | Chiral Bridged Polycycles | Up to 95% ee | acs.org |
Chemical Reactivity and Reaction Mechanisms of 1 Cyanonaphthalene 5 Methanol
Transformations of the Cyano Moiety
The cyano group is a versatile functional group known for its electrophilic carbon atom and its ability to be transformed into various nitrogen- and oxygen-containing moieties.
Nucleophilic Addition and Substitution Reactions
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition leads to an intermediate imine anion, which can be subsequently hydrolyzed to yield a ketone. A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard reagents. In a reaction analogous to that described for other cyanonaphthalene derivatives, 1-cyanonaphthalene-5-methanol would be expected to react with a Grignard reagent like methylmagnesium iodide. cdnsciencepub.com The nucleophilic methyl group would attack the nitrile carbon, and subsequent acidic workup would hydrolyze the resulting imine to produce 1-(5-(hydroxymethyl)naphthalen-1-yl)ethan-1-one. cdnsciencepub.com
Another key reaction is the reduction of the nitrile. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the cyano group to a primary amine, yielding 5-(aminomethyl)naphthalene-1-methanol. This transformation proceeds via the nucleophilic addition of hydride ions to the nitrile carbon.
| Reaction Type | Reagent(s) | Expected Product |
| Grignard Reaction | 1. R-MgX (e.g., CH₃MgI)2. H₃O⁺ | Ketone (e.g., 1-(5-(hydroxymethyl)naphthalen-1-yl)ethan-1-one) |
| Reduction | LiAlH₄ | Primary Amine (5-(aminomethyl)naphthalene-1-methanol) |
Hydrolytic Conversions to Carboxylic Acid Derivatives
The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. For naphthonitriles, alkaline hydrolysis is often more effective than acid-catalyzed hydrolysis. cdnsciencepub.com For instance, the hydrolysis of 6-methoxy-5-trifluoromethyl-1-cyanonaphthalene to its corresponding carboxylic acid has been achieved using potassium hydroxide (B78521) in a methanol (B129727)/water mixture at elevated temperature and pressure (130 °C, 90-100 psi). prepchem.com A similar approach would convert this compound to 5-(hydroxymethyl)naphthalene-1-carboxylic acid.
Partial hydrolysis of the nitrile group can also be achieved, typically under controlled acidic conditions, to yield an amide. Studies on related dihydronaphthalene carbonitriles have shown that treatment with sulfuric acid can effectively produce the corresponding amide. google.com This would transform this compound into 5-(hydroxymethyl)naphthalene-1-carboxamide.
| Reaction Type | Reagent(s) | Expected Product |
| Full Hydrolysis | KOH, H₂O/Methanol, Heat, Pressure | Carboxylic Acid (5-(hydroxymethyl)naphthalene-1-carboxylic acid) |
| Partial Hydrolysis | H₂SO₄, H₂O | Amide (5-(hydroxymethyl)naphthalene-1-carboxamide) |
Reactions of the Hydroxymethyl Group
The hydroxymethyl group is a primary alcohol attached to an aromatic ring system. Its reactivity is characteristic of benzylic-type alcohols, which includes oxidation, esterification, etherification, and nucleophilic substitution after conversion to a suitable leaving group.
Oxidation State Interconversions (e.g., to Aldehydes, Carboxylic Acids)
The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The choice of oxidant determines the final product. Selective oxidation to the aldehyde, 5-cyanonaphthalene-1-carbaldehyde, can be achieved using mild reagents known for oxidizing benzylic alcohols, such as manganese dioxide (MnO₂).
Further oxidation to the carboxylic acid, 1-cyanonaphthalene-5-carboxylic acid, requires stronger oxidizing agents. Enzymatic conversions also provide a model for this transformation, where alcohol oxidases can convert a hydroxymethyl group first to an aldehyde and then to a carboxylic acid. d-nb.info Conversely, the reverse reaction, the reduction of a naphthoic acid to a naphthyl carbinol (hydroxymethyl group), can be accomplished using powerful reducing agents like lithium aluminum hydride. cdnsciencepub.com
| Reaction Type | Reagent(s) | Expected Product |
| Selective Oxidation | MnO₂ | Aldehyde (5-cyanonaphthalene-1-carbaldehyde) |
| Full Oxidation | Strong Oxidant (e.g., KMnO₄) or Enzymatic Oxidation | Carboxylic Acid (1-cyanonaphthalene-5-carboxylic acid) |
| Reduction (of corresponding acid) | LiAlH₄ | Alcohol (this compound) |
Esterification and Etherification Reactions
As a primary alcohol, the hydroxymethyl group readily undergoes esterification. This can be achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This would yield the corresponding ester derivative. The esterification of aromatic hydroxy-carboxylic acids with reagents like dimethyl sulfate (B86663) is also a well-established method. google.comprepchem.com
Etherification can be accomplished via the Williamson ether synthesis. This two-step process involves first treating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) to form the ether, in this case, 1-cyano-5-(methoxymethyl)naphthalene.
| Reaction Type | Reagent(s) | Expected Product |
| Esterification | R-COOH, H⁺ (Fischer) or R-COCl, Pyridine | Ester (e.g., (5-cyanonaphthalen-1-yl)methyl acetate) |
| Etherification | 1. NaH2. R-X (e.g., CH₃I) | Ether (e.g., 1-cyano-5-(methoxymethyl)naphthalene) |
Nucleophilic Substitutions at the Methanol Carbon
The hydroxyl group (–OH) is a poor leaving group. Therefore, direct nucleophilic substitution at the methanol carbon is not feasible. To facilitate substitution, the –OH group must first be converted into a good leaving group. This is commonly achieved by reacting the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding benzylic-type halides: 5-(chloromethyl)naphthalene-1-carbonitrile and 5-(bromomethyl)naphthalene-1-carbonitrile, respectively.
These resulting haloalkanes are highly reactive towards nucleophiles due to the stabilization of the carbocation-like transition state by the naphthalene (B1677914) ring. They can readily undergo Sₙ1 or Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, R₂NH) to generate a diverse array of substituted products.
| Initial Reaction | Reagent | Intermediate Product | Subsequent Reaction | Final Product Example (with Nu⁻ = CN⁻) |
| Halogenation | SOCl₂ | 5-(chloromethyl)naphthalene-1-carbonitrile | Nucleophilic Substitution (with Nu⁻) | 2-(5-cyanonaphthalen-1-yl)acetonitrile |
| Halogenation | PBr₃ | 5-(bromomethyl)naphthalene-1-carbonitrile | Nucleophilic Substitution (with Nu⁻) | 2-(5-cyanonaphthalen-1-yl)acetonitrile |
Reactivity of the Naphthalene Aromatic System
The reactivity of the naphthalene core in this compound is significantly influenced by the attached functional groups. The cyano group at the 1-position is strongly electron-withdrawing, which deactivates the aromatic system towards electrophilic attack and activates it for certain types of nucleophilic and radical reactions. The hydroxymethyl group at the 5-position is a weakly activating, ortho-, para-directing group, though its influence is likely overshadowed by the potent effect of the cyano group.
Electrophilic Aromatic Substitution:
In general, electrophilic aromatic substitution (EAS) on naphthalene is more facile than on benzene (B151609) due to the lower delocalization energy of the intermediate. libretexts.org Substitution typically occurs at the 1-position (α-position) as the corresponding carbocation intermediate is more stable. libretexts.org However, the presence of the strongly deactivating cyano group at the 1-position of this compound makes electrophilic attack less favorable. Any electrophilic substitution would likely be directed to the other ring, with the 5-hydroxymethyl and 8-positions being the most probable sites of attack due to the directing effect of the hydroxymethyl group and the inherent reactivity of the naphthalene α-positions. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (a sigma complex), followed by deprotonation to restore aromaticity. science.govmasterorganicchemistry.com
Nucleophilic Aromatic Substitution:
The electron-withdrawing cyano group activates the naphthalene ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgscience.gov This is particularly true for positions ortho and para to the cyano group. In this compound, this would enhance the reactivity of the 2- and 4-positions towards nucleophiles. The mechanism for SNAr reactions typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org While the hydroxymethyl group itself is not a good leaving group, substitution could occur if another suitable leaving group is present on the ring. For instance, studies on related compounds like 1-methoxy-2-nitro-4-cyanonaphthalene have shown reactions with metal alkoxides in methanol. researchgate.net
1-Cyanonaphthalene (1-CN) is a well-known photosensitizer that can initiate reactions through photoinduced electron transfer (PET). researchgate.netoup.com Upon UV irradiation, 1-CN is excited to its singlet state, which can then accept an electron from a suitable donor to form the radical anion of 1-CN and the radical cation of the donor. acs.org The radical cation can then undergo various reactions, including nucleophilic attack. mdpi.com
In the context of this compound, the naphthalene moiety can participate in similar PET processes. The presence of the hydroxymethyl group may influence the efficiency and pathways of these reactions. For example, in photo-NOCAS (Nucleophile-Olefin Combination, Aromatic Substitution) reactions involving 1-cyanonaphthalene, methanol can act as a nucleophile, adding to a radical cation intermediate. researchgate.netcdnsciencepub.comacs.org The formation of methanol adducts is often initiated by the nucleophilic capture of radical cations. researchgate.net
Studies on the reaction of excited state 1-cyanonaphthalene with various molecules in methanol have shown the formation of methanol adducts. researchgate.net For instance, the reaction with 1,2,2-trimethylbicyclo[1.1.0]butane in methanol leads to methanol adducts of the starting bicyclobutane. researchgate.net The reaction of the radical cation of naphthalene with cyanide, generated photochemically, yields 1- and 2-cyanonaphthalene. acs.org These examples highlight the susceptibility of radical cations of naphthalene derivatives to nucleophilic attack. The radical cation of this compound would be expected to react similarly, with potential for intramolecular reactions involving the hydroxymethyl group.
| Reaction Type | Reactants | Key Intermediates | Products | Reference |
| Photo-NOCAS | 1-Cyanonaphthalene, Norbornadiene, Methanol | Norbornadiene radical cation | Methanol adducts, [2+2] cycloadducts | researchgate.netresearchgate.net |
| Photoaddition | 1-Cyanonaphthalene, 1-Phenylcycloalkenes, Methanol | Radical and anion intermediates | cis- and trans-anti-Markovnikov methanol adducts | oup.com |
| Photocyanation | Naphthalene, Cyanide, p-Dicyanobenzene | Naphthalene radical cation | 1- and 2-Cyanonaphthalene | acs.org |
Naphthalene and its derivatives can undergo various photocycloaddition reactions. The [2+2] photocycloaddition of alkenes to the naphthalene ring is a common reaction. acs.org 1-Cyanonaphthalene, in its excited singlet state, reacts with acetylacetone (B45752) in acetonitrile (B52724) or methanol to form products consistent with an initial [2+2] photocycloaddition followed by ring opening. rsc.org The quantum yields of these reactions can be enhanced by the presence of acid. rsc.org
The introduction of a hydrogen-bonding substituent, such as a hydroxymethyl group, can influence the stereoselectivity of these photocycloadditions. acs.org For instance, introducing a hydrogen-bonding substituent to 1-cyanonaphthalene and an alkene can lead to the selective formation of endo-photocycloadducts. acs.org This suggests that the hydroxymethyl group in this compound could play a significant role in directing the stereochemical outcome of cycloaddition reactions.
Intramolecular photocycloadditions are also possible. For example, 4-alkenyl-1-cyanonaphthalene derivatives can undergo intramolecular photospirocyclization and photocycloaddition reactions to form polycyclic compounds. cdnsciencepub.com Similarly, intramolecular [2+2] photocycloaddition reactions of phenanthrenes with a linked styrene (B11656) have been reported. acs.org These precedents suggest that if this compound were appropriately derivatized with an unsaturated moiety, it could undergo intramolecular cyclization.
| Reaction Type | Reactants | Product Type | Key Findings | Reference |
| [2+2] Photocycloaddition | 1-Cyanonaphthalene, Acetylacetone | Vicinally substituted addition products | Reaction proceeds from the singlet excited state | rsc.org |
| Stereoselective Photocycloaddition | Hydrogen-bonding 1-cyanonaphthalene derivative, Alkene | Endo-photocycloadducts | Hydrogen bonding controls stereoselectivity | acs.org |
| Intramolecular Photocycloaddition | 4-Alkenyl-1-cyanonaphthalene | Polycyclic compounds | Formation of spiro and fused ring systems | cdnsciencepub.com |
| [2σ+2π] Cycloaddition | Bicyclo[1.1.0]butanes, Alkenes (catalyzed by 1-cyanonaphthalene) | Bicyclo[2.1.1]hexanes | Photocatalytic oxidative activation of bicyclobutanes | diva-portal.org |
Radical Cation Mediated Processes and Electron Transfer Reactions
Intra- and Intermolecular Interactions and Their Mechanistic Implications
The presence of both a cyano group and a hydroxymethyl group in this compound allows for a variety of intra- and intermolecular interactions that can influence its chemical reactivity.
Intramolecular Interactions:
Intermolecular Interactions:
The hydroxymethyl group is capable of acting as both a hydrogen bond donor and acceptor, allowing for self-association or interaction with protic solvents like methanol and water. The cyano group can also act as a hydrogen bond acceptor. researchgate.net These interactions can have significant mechanistic implications.
For example, in photoinduced electron transfer reactions, the formation of exciplexes (excited-state complexes) between the photosensitizer and a donor is a key step. researchgate.net The polarity of the solvent and its ability to form hydrogen bonds can affect the stability and fate of these exciplexes. Studies on 1-cyanonaphthalene have shown that its fluorescence can be quenched by various donors, and this process is often solvent-dependent. acs.org
In reactions involving nucleophilic attack, such as the addition of methanol to a radical cation, the solvent can play a direct role in the reaction mechanism. researchgate.net Computational studies have shown that methanol can catalyze the attack of an alcohol on a radical cation by forming a "Zundel-like" shared proton conformation, which lowers the activation barrier. researchgate.net This highlights the importance of specific solvent interactions in dictating reaction pathways and kinetics.
A study on the mixed clusters of 1-cyanonaphthalene with water has shown that hydrogen-bonded structures are favorable and can be considered prereactive models for photochemical reactions. researchgate.net This suggests that the aggregation state of this compound in solution, mediated by hydrogen bonding, could pre-organize the molecules for specific reaction pathways.
| Interaction Type | Participating Groups | Mechanistic Implication | Reference |
| Hydrogen Bonding | Hydroxymethyl group, Cyano group, Solvent (e.g., methanol, water) | Influences exciplex stability, catalyzes nucleophilic attack, pre-organizes reactants | researchgate.netresearchgate.net |
| Exciplex Formation | Naphthalene ring, Electron donor/acceptor | Intermediate in photoinduced electron transfer reactions | researchgate.netacs.org |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Cyanonaphthalene 5 Methanol
Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and elucidating the structural backbone of 1-Cyanonaphthalene-5-methanol. While a complete experimental spectrum for this specific isomer is not publicly available, the expected characteristic frequencies can be predicted based on data from analogous compounds and known spectral correlations.
The IR spectrum is anticipated to show distinct absorption bands corresponding to its primary functional groups. A prominent, sharp absorption band is expected in the range of 2215-2230 cm⁻¹ due to the C≡N (nitrile) stretching vibration. This is consistent with observations for the parent 1-cyanonaphthalene (1-CNN) cation, which exhibits a strong CN-stretch at 4.516 μm (approximately 2214 cm⁻¹). rsc.org The presence of the hydroxymethyl group will give rise to a broad O-H stretching band, typically centered around 3200-3600 cm⁻¹, and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. The aromatic naphthalene (B1677914) core will produce a series of characteristic C-H stretching peaks just above 3000 cm⁻¹ and several C=C stretching absorptions in the 1400-1650 cm⁻¹ "fingerprint" region. nih.gov
Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active and often strong. The symmetric "breathing" modes of the naphthalene ring, which are often weak in the IR spectrum, are typically strong in the Raman spectrum, providing further structural confirmation. Time-resolved resonance Raman spectroscopy could also be employed to study structural changes in the molecule's excited states. scispace.com
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| -OH (Alcohol) | O-H Stretch (broad) | 3200 - 3600 | Weak / Not prominent |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Strong |
| -CH₂- (Methylene) | C-H Stretch | 2850 - 2960 | Medium |
| -C≡N (Nitrile) | C≡N Stretch | 2215 - 2230 | Strong, Sharp |
| Aromatic C=C | C=C Stretch | 1400 - 1650 | Strong |
| -CH₂- (Methylene) | CH₂ Bend (Scissoring) | ~1465 | Medium |
| C-O (Alcohol) | C-O Stretch | 1000 - 1200 | Weak |
| Aromatic C-H | C-H Out-of-plane Bend | 700 - 900 | Medium |
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Photophysical Analysis
The photophysical properties of this compound are governed by the π-electron system of the naphthalene ring, modulated by the electron-withdrawing cyano group and the auxochromic hydroxymethyl group. UV-Visible absorption and fluorescence spectroscopy are the primary tools for investigating its electronic transitions.
Based on studies of the parent 1-cyanonaphthalene (1-CNN), the absorption spectrum is expected to feature structured bands characteristic of the naphthalene chromophore. islandscholar.ca The introduction of the -CH₂OH group at the 5-position is not expected to dramatically alter the primary absorption profile but may induce a slight bathochromic (red) shift. The fluorescence spectrum is anticipated to be sensitive to the polarity of the solvent environment, a phenomenon known as solvatochromism. google.com In a study of 1-CNN, emission maxima were observed to blue-shift as solvent polarity decreased. islandscholar.ca A similar trend would be expected for this compound. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. islandscholar.camdpi.com
The table below presents experimental data for the parent compound, 1-cyanonaphthalene, in various solvents, which serves as a model for the expected behavior of this compound. islandscholar.ca
| Solvent | Polarity | Emission Max (nm) | Fluorescence Lifetime (τF, ns) | Quantum Yield (ΦF) |
| Cyclohexane | Non-polar | 340 | 10.2 | 0.35 |
| Methanol (B129727) | Polar, Protic | 348 | 11.5 | 0.38 |
| Acetonitrile (B52724) | Polar, Aprotic | 346 | 12.1 | 0.39 |
| Water | Highly Polar, Protic | 355 | 10.9 | 0.28 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
NMR spectroscopy is an indispensable tool for confirming the precise connectivity of atoms in this compound. Although experimental data for this specific isomer is not available, a detailed prediction of the ¹H and ¹³C NMR spectra can be made.
The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the six protons on the substituted naphthalene ring. The chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be dictated by their proximity to the electron-withdrawing cyano group and the hydroxymethyl substituent. A singlet or a slightly split signal for the methylene (B1212753) protons (-CH₂) of the hydroxymethyl group would likely appear around δ 4.8-5.0 ppm. The hydroxyl proton (-OH) would present as a broad singlet whose chemical shift is dependent on concentration and solvent (e.g., δ 1-5 ppm). ucl.ac.uk
The proton-decoupled ¹³C NMR spectrum should display 12 unique signals. The carbon of the nitrile group (-C≡N) is expected in the δ 110-120 ppm region. ucl.ac.ukoregonstate.edu The ten carbons of the naphthalene ring will resonate in the aromatic region (δ 120-140 ppm), with quaternary carbons (those bearing the substituents and at the ring fusion) showing distinct shifts from the protonated carbons. The methylene carbon (-CH₂OH) signal is predicted to be in the δ 60-70 ppm range. oregonstate.edulibretexts.org
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons (6H) | 7.5 - 8.5 | 120 - 140 | Complex splitting patterns (d, t, dd) expected. |
| Methylene Protons (-CH₂-) | ~4.9 | ~65 | Expected to be a singlet. |
| Hydroxyl Proton (-OH) | 1 - 5 | - | Broad singlet, position is solvent/concentration dependent. |
| Nitrile Carbon (-CN) | - | 110 - 120 | Quaternary carbon, typically a sharp signal. |
| Naphthalene Quaternary Carbons | - | 125 - 145 | Carbons at ring junctions and substituent attachment points. |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of this compound, confirming its elemental composition (C₁₂H₉NO). The calculated exact mass is 183.0684 g/mol . Beyond molecular weight confirmation, the fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org
Under electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺• or [M+H]⁺) is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the loss of neutral molecules or radicals from the hydroxymethyl substituent. Common fragments would include the loss of a hydrogen atom ([M-H]⁺), a hydroxyl radical ([M-OH]⁺), or a molecule of water ([M-H₂O]⁺•). Another prominent fragmentation would be the loss of the entire hydroxymethyl group (-CH₂OH), leading to a fragment ion corresponding to the 1-cyanonaphthalene cation. acs.orgru.nl
| Ion | Formula | m/z (Nominal) | Proposed Fragmentation Pathway |
| [M]⁺• | C₁₂H₉NO⁺• | 183 | Molecular Ion |
| [M-H]⁺ | C₁₂H₈NO⁺ | 182 | Loss of H• from the methylene or hydroxyl group |
| [M-OH]⁺ | C₁₂H₈N⁺ | 166 | Loss of •OH radical |
| [M-H₂O]⁺• | C₁₂H₇N⁺• | 165 | Loss of water molecule |
| [M-CH₂O]⁺• | C₁₁H₇N⁺• | 153 | Loss of formaldehyde, corresponds to 1-cyanonaphthalene radical cation |
| [M-CH₂OH]⁺ | C₁₁H₆N⁺ | 152 | Loss of •CH₂OH radical |
Rotational Spectroscopy for Gas-Phase Conformational Analysis
Rotational spectroscopy is a powerful high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. It measures the quantized rotational transitions, which are extremely sensitive to the molecule's moments of inertia. For this compound, this method can unambiguously determine bond lengths, bond angles, and, most importantly, the conformational preferences of the -CH₂OH group relative to the rigid naphthalene plane.
While experimental data for this compound is not available, extensive studies on the parent 1-cyanonaphthalene (1-CNN) have been performed, yielding highly accurate rotational constants. researchgate.netresearchgate.net For 1-CNN, these constants were determined to be A″ = 1478.65 MHz, B″ = 956.75 MHz, and C″ = 580.989 MHz. researchgate.net Applying this technique to this compound would involve measuring its microwave spectrum in a jet-cooled expansion. Different conformers (rotamers) arising from the rotation around the C(5)-CH₂ bond would have unique sets of rotational constants, allowing for their individual identification and structural characterization. aanda.orgaanda.org This data is crucial for benchmarking quantum chemical calculations and understanding the molecule's intrinsic conformational landscape.
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are analytical techniques that probe the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules, which are non-superimposable on their mirror images.
This compound, in its isolated form, is an achiral molecule. It does not possess a stereocenter or any other element of chirality, and therefore it does not have enantiomers. Consequently, it will not exhibit a CD or ORD spectrum in an achiral solvent.
However, it is possible to induce chiroptical activity. If this compound is placed in a chiral environment, for instance by forming a host-guest complex with a chiral molecule like a cyclodextrin (B1172386), an induced CD spectrum may be observed. This induced spectrum would not reflect the intrinsic chirality of the analyte but rather the chirality of the supramolecular assembly. Such an approach has been used to study cyclodextrin complexes of related cyanonaphthalene derivatives.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for verifying the purity of this compound and for separating it from isomers and other impurities that may arise during its synthesis. chromatographyonline.comsepscience.com High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. innovareacademics.inksu.edu.sa
A typical method would employ reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. The analysis would likely use a C18 (octadecylsilyl) stationary phase with a gradient elution mobile phase, commonly a mixture of water and an organic solvent like methanol or acetonitrile. Detection is typically achieved using a UV detector, set to a wavelength where the naphthalene chromophore strongly absorbs (e.g., ~280-320 nm).
This technique is not only crucial for quantifying the purity of a sample but also for resolving this compound from its positional isomers, such as 1-Cyanonaphthalene-4-methanol or 1-Cyanonaphthalene-8-methanol. The subtle differences in polarity and interaction with the stationary phase among these isomers allow for their effective separation. For higher resolution needs, especially in complex mixtures, two-dimensional liquid chromatography (2D-LC) can be employed. chromatographyonline.com
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| RP-HPLC | C18 or C8 Silica | Water/Acetonitrile or Water/Methanol Gradient | Purity assessment, Isomer separation |
| Normal Phase HPLC | Silica, Cyano, or Amino | Hexane/Isopropanol or Hexane/Ethyl Acetate (B1210297) | Separation of highly non-polar impurities |
| GC-MS (after derivatization) | Phenyl-methyl polysiloxane | Helium | Analysis of volatile impurities, requires silylation of -OH group |
Computational and Theoretical Investigations of 1 Cyanonaphthalene 5 Methanol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For 1-Cyanonaphthalene-5-methanol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can be used to predict its optimized geometry, electronic properties, and thermodynamic stability. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.
Key electronic properties that can be derived from DFT calculations include the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. DFT calculations can also be used to determine the bond dissociation energies for various bonds within the molecule, such as the O-H bond in the methanol (B129727) group. nih.gov
Table 1: Calculated Electronic Properties of Naphthalene (B1677914) Derivatives
| Property | 1-Cyanonaphthalene | Naphthalene |
|---|---|---|
| Adiabatic Electron Affinity (eV) | 0.856 researchgate.net | - |
| Singlet-Triplet Energy Splitting (eV) | 2.370 researchgate.net | - |
| S1 Excited State Energy (kcal/mol) | - | 104 (CASSCF) acs.org |
This table presents a selection of calculated electronic properties for related naphthalene compounds to provide context for the expected values for this compound. The specific values for this compound would require dedicated computational studies.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. open.ac.uk Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. cdnsciencepub.com For this compound, these methods can be employed to obtain benchmark energetic and structural data. For instance, high-level ab initio calculations have been used to determine the relative stability of radical intermediates formed in reactions involving derivatives of naphthalene. cdnsciencepub.com These methods are computationally more intensive than DFT but are valuable for obtaining precise data on electron correlation effects, which can be important for describing non-covalent interactions and excited states.
Density Functional Theory (DFT) Applications
Conformational Analysis and Intermolecular Interactions
The presence of the flexible hydroxymethyl group at the 5-position of this compound gives rise to different possible conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms. This can be achieved by systematically rotating the rotatable bonds, such as the C-C and C-O bonds of the hydroxymethyl group, and calculating the corresponding energy profile. These calculations can reveal the global minimum energy conformer as well as other low-energy isomers and the energy barriers between them. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in a solvent environment. nih.gov For this compound, MD simulations can provide insights into how solvent molecules, such as water or methanol, arrange themselves around the solute and how these interactions affect its conformation and dynamics. unife.it
By simulating the system at a given temperature, MD can capture the dynamic fluctuations of the molecule, including the rotation of the hydroxymethyl group and the vibrations of the naphthalene ring system. These simulations are particularly useful for understanding the role of the solvent in processes like chemical reactions or self-assembly. For example, MD simulations have been used to study the catalytic role of methanol in reactions involving cation radicals. researchgate.net
Modeling of Spectroscopic Properties and Spectral Assignments
Computational methods are invaluable for interpreting and assigning experimental spectra. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of this compound, predicting the wavelengths of maximum absorption and the corresponding electronic transitions. researchgate.net This information is crucial for understanding the photophysical properties of the molecule.
Vibrational frequencies and intensities for infrared (IR) and Raman spectra can also be calculated using methods like DFT. rsc.org By comparing the calculated vibrational spectrum with the experimental one, each band can be assigned to a specific vibrational mode of the molecule, such as the C≡N stretch, the O-H stretch, or various C-H bending and stretching modes of the aromatic ring. rsc.org Such analyses have been performed for the 1-cyanonaphthalene cation. rsc.org
Computational Mechanistic Studies of Reaction Pathways and Transition States
Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction.
For example, computational studies have been used to investigate the mechanism of photocyanation of naphthalene, a reaction that proceeds through radical cation intermediates. acs.org Similar approaches could be applied to study reactions of this compound, such as its oxidation, reduction, or reactions involving the cyano or hydroxymethyl functional groups. These studies can provide a detailed, step-by-step picture of how the reaction occurs at the molecular level. Recent computational work has also focused on the automated exploration of reaction pathways leading to the formation of aromatic rings like benzene (B151609) and its derivatives. nih.gov
Theoretical Analysis of Electron Transfer Processes and Radical Intermediates
Computational and theoretical chemistry provides a powerful lens for investigating the intricate electronic behaviors of molecules like this compound. While direct computational studies on this compound are not extensively available in public literature, a wealth of theoretical research on the parent compound, 1-cyanonaphthalene (1-CNN), offers significant insights. These studies, primarily employing Density Functional Theory (DFT), illuminate the fundamental processes of electron transfer and the nature of the resulting radical intermediates. The presence of a methanol group at the 5-position is anticipated to modulate these properties through inductive and potential hydrogen-bonding effects, but the core electronic characteristics are largely defined by the cyanonaphthalene scaffold.
Upon photoexcitation or chemical redox processes, 1-cyanonaphthalene can either accept or donate an electron, forming a radical anion or a radical cation, respectively. The formation and stability of these intermediates are central to its role in various photochemical reactions.
The process of electron transfer can be initiated by photoexcitation, leading to the formation of an excited state that is a more potent oxidant or reductant than the ground state molecule. For instance, the singlet excited state of naphthalene can be quenched by an electron acceptor like p-dicyanobenzene (DCB) through electron transfer, resulting in the naphthalene radical cation and the DCB radical anion. acs.org Similarly, photo-induced electron transfer reactions between 1-cyanonaphthalene and various donors can generate radical ion pairs. researchgate.net
Radical Anion Formation and Properties
The radical anion of 1-cyanonaphthalene is formed by the capture of an excess electron. Computational studies using DFT have been instrumental in characterizing this species. The substitution of a hydrogen atom with a cyano (CN) group significantly enhances the ability of naphthalene to bind an electron. aip.org
Theoretical models have been developed to compute the negative ion photoelectron spectra (NIPES) of the 1-CNN radical anion. nih.gov These models, often using DFT with basis sets like B3LYP/6-311++G(2d,2p), calculate Franck-Condon factors based on optimized structures and harmonic vibrational frequencies. nih.gov Such calculations provide crucial data on the electron affinities and the electronic states of the radical anion.
| Property | Value | Method/Basis Set | Reference |
|---|---|---|---|
| Adiabatic Electron Affinity (S0 state) | 0.856 eV | B3LYP/6-311++G(2d,2p) | nih.gov |
| Singlet-Triplet Energy Splitting (ΔEST) | 2.370 eV | B3LYP/6-311++G(2d,2p) | nih.gov |
The stability of deprotonated radical anions of 1-CNN has also been investigated, showing that the most stable isomers correspond to the removal of the most acidic proton. researchgate.net The electronic properties of deprotonated 1-cyanonaphthalene anion derivatives reveal that they can possess dipole-bound excited states. mdpi.com
Radical Cation Formation and Properties
The 1-cyanonaphthalene radical cation (1-CNN•+) is formed through the removal of an electron from the neutral molecule. This species is a key intermediate in various oxidative chemical and photochemical reactions. For example, in the photocyanation of naphthalene, the reaction proceeds through the naphthalene radical cation. acs.org Similarly, photo-induced electron donor-acceptor reactions involving 1-cyanonaphthalene can generate its radical cation, which can then be trapped by nucleophiles like methanol. researchgate.net
Mass-analyzed threshold ionization (MATI) spectroscopy, coupled with theoretical calculations, has been used to study the 1-CNN cation. researchgate.net These studies provide precise values for the adiabatic ionization energy and reveal details about the vibrational structure of the cation. researchgate.net The analysis suggests that the geometry of the cation in its ground state (D0) is similar to that of the neutral molecule in its first electronically excited state (S1). researchgate.net
| Property | Value | Method | Reference |
|---|---|---|---|
| Adiabatic Ionization Energy | 69,466 ± 5 cm-1 | Two-color resonant two-photon MATI spectroscopy | researchgate.net |
| Prominent Cation Vibrational Frequencies (in-plane ring deformation) | 416 cm-1 | MATI spectroscopy | researchgate.net |
| 472 cm-1 | |||
| 516 cm-1 | |||
| 669 cm-1 | |||
| 852 cm-1 |
Theoretical calculations, often using DFT with functionals like B3LYP, have been employed to predict the infrared spectra of the 1-CNN•+ cation. rsc.org These computational approaches are crucial for interpreting experimental data and understanding the structural changes upon ionization. rsc.org For instance, DFT calculations can predict the shift in vibrational frequencies upon helium tagging of the cation, which is valuable for gas-phase spectroscopic studies. rsc.org
The introduction of a methanol group at the 5-position of 1-cyanonaphthalene would likely influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting both the ionization potential and electron affinity. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the cyano group can impact the intramolecular charge transfer characteristics of the molecule. acs.org Furthermore, the methanol substituent could play a direct role in subsequent reactions of the radical intermediates, for example, through intramolecular proton transfer or by influencing the interaction with solvent molecules. researchgate.net
Research Applications and Future Directions for 1 Cyanonaphthalene 5 Methanol
Role as a Versatile Synthetic Building Block in Organic Chemistry
The dual reactivity of 1-Cyanonaphthalene-5-methanol makes it an exceptionally valuable building block in synthetic organic chemistry. The hydroxymethyl and cyano groups can be manipulated independently or in concert to construct a wide array of complex molecular architectures.
Naphthalene (B1677914) diimides (NDIs) are a class of polycyclic aromatic hydrocarbons extensively studied for their exceptional electron-accepting properties and self-assembly capabilities. google.comacs.org The synthesis of functionalized NDIs often begins with 1,4,5,8-naphthalenetetracarboxylic acid dianhydride (NDA). acs.org While direct synthesis from this compound is not a standard route, its structure provides the necessary backbone and functional handles to be a key precursor to asymmetrically substituted NDI derivatives.
The synthetic pathway would involve a series of transformations:
Oxidation: The hydroxymethyl group (-CH₂OH) can be oxidized to a carboxylic acid (-COOH).
Further Functionalization and Oxidation: The naphthalene core would require the introduction of additional carboxyl groups. The existing cyano (-CN) and newly formed carboxyl groups direct the position of subsequent electrophilic aromatic substitution reactions. The cyano group itself can be hydrolyzed to a carboxylic acid under harsh conditions.
Condensation: The resulting naphthalenetetracarboxylic acid derivative can then be condensed with primary amines to form the desired NDI. acs.org
This approach allows for the precise installation of a cyano group onto the NDI core, a modification known to significantly impact the electronic properties of the resulting material. Core substitution with electron-withdrawing groups like the cyano moiety is a key strategy for tuning the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of NDIs, which is critical for their application as n-type organic semiconductors. google.comsciengine.com
The potential to create core-functionalized NDIs positions this compound as an important intermediate for advanced organic materials. NDIs are workhorse molecules in the field of organic electronics, finding use in organic field-effect transistors (OFETs), and organic photovoltaic devices (OPVs). google.comacs.org
The introduction of a cyano group onto the naphthalene core generally lowers the LUMO energy, which can enhance electron injection and transport in n-type semiconductor materials. google.com The hydroxymethyl group offers a site for further modification, such as attaching solubilizing alkyl chains or linking to other molecular units to form oligomers and polymers with tailored properties. google.com
| Property | Potential Influence of this compound Moiety |
| Electron Affinity | Increased due to the electron-withdrawing cyano group. |
| LUMO Level | Lowered, which is desirable for n-type semiconductors. google.com |
| Solubility | Can be tuned by derivatizing the hydroxymethyl group. |
| Molecular Packing | The specific 1,5-substitution pattern can influence solid-state packing. |
| Optical Properties | The cyano group can alter the absorption and emission spectra. |
Precursor for Functional Naphthalene Diimides and Related π-Systems
Exploration in Photochemistry and Electron Transfer Catalysis
The 1-cyanonaphthalene (1-CN) scaffold is a classic photosensitizer in electron transfer reactions. mcmaster.cadiva-portal.org Upon photoexcitation, it can accept an electron from a donor molecule, initiating a cascade of chemical transformations. mdpi.com The photochemistry of 1-CN has been studied in reactions with various organic molecules, including olefins and dienes, leading to cycloadditions and substitution products, often incorporating the solvent, such as methanol (B129727). mcmaster.cascispace.comcapes.gov.broup.com
While this compound itself has not been as extensively studied as the parent 1-cyanonaphthalene, its photochemical behavior is expected to be dominated by the 1-cyanonaphthalene chromophore. The excited singlet state of cyanonaphthalenes can react with electron donors, and the quenching process often involves charge or electron transfer. mcmaster.ca The presence of the hydroxymethyl group at the 5-position could modulate this reactivity by:
Altering the electronic properties and, therefore, the redox potentials of the excited state.
Providing an internal nucleophile or proton source that could participate in subsequent reaction steps after the initial electron transfer event.
Influencing the solubility and local environment of the chromophore in different solvents.
This dual functionality opens avenues for intramolecular photochemical reactions and the development of novel photocatalytic systems where the catalyst's structure can be fine-tuned. mdpi.comnih.gov
Potential in Advanced Materials Science
The utility of this compound as a precursor extends to a wide range of advanced materials. The development of n-type organic semiconductors that are stable in air is a major goal in materials science, and core-expanded and electron-deficient diimides are a promising class of materials for this purpose. google.com Materials derived from this precursor, particularly cyano-substituted naphthalene diimides, are prime candidates for use in thin-film transistors. google.com The ability to systematically modify the core and imide positions allows for the rational design of materials with high charge carrier mobility and environmental stability.
Relevance to Astrochemical Research and Interstellar Detection
Astrochemistry, the study of molecules in space, has recently seen a surge in the detection of complex organic molecules, including those with aromatic structures. acs.orgfrontiersin.org Notably, both 1-cyanonaphthalene and 2-cyanonaphthalene have been identified in the Taurus Molecular Cloud (TMC-1), a cold, dark cloud considered a stellar nursery. acs.orgfrontiersin.orgaanda.org This discovery confirms that the chemical processes in these environments are capable of producing polycyclic aromatic hydrocarbons (PAHs) and their derivatives. acs.orgresearchgate.net
Furthermore, methanol (CH₃OH) is one of the more abundant and widespread organic molecules in the interstellar medium (ISM), playing a pivotal role in the formation of more complex species. frontiersin.orgresearchgate.netfrontiersin.org Given that the constituent parts—a cyanonaphthalene core and a functional group related to methanol—are present in the ISM, this compound represents a plausible, albeit yet undetected, molecule of interest for astrochemical research. Its detection would provide significant insight into the formation pathways of large, functionalized organic molecules in space, bridging the gap between simple precursors and prebiotic complexity. frontiersin.orgresearchgate.net
| Molecule | Formula | Detection Status in ISM | Relevance |
| Methanol | CH₃OH | Detected frontiersin.orgresearchgate.net | Abundant C1 building block. |
| Benzonitrile | C₆H₅CN | Detected frontiersin.org | Simplest aromatic nitrile detected. |
| 1-Cyanonaphthalene | C₁₀H₇CN | Detected acs.orgaanda.org | Confirms interstellar synthesis of functionalized PAHs. |
| 2-Cyanonaphthalene | C₁₀H₇CN | Detected acs.orgaanda.org | Isomer of detected 1-cyanonaphthalene. |
| This compound | C₁₂H₉NO | Not Detected | Plausible next step in molecular complexity. |
Emerging Methodologies and Uncharted Transformations
The synthetic potential of this compound is far from fully exploited. Future research is likely to focus on several key areas:
Orthogonal Functionalization: Developing selective reactions that address either the cyano or the hydroxymethyl group independently, allowing for the stepwise and controlled construction of highly complex, multifunctional naphthalene derivatives.
Catalytic Activation: Designing new catalytic systems that can activate the C-H bonds of the naphthalene ring, enabling direct functionalization without the need for pre-installed leaving groups.
Polymer Chemistry: Using the bifunctionality of the molecule to create novel polymers. For instance, the hydroxymethyl group can be converted into a polymerizable unit (e.g., an acrylate), leading to polymers with pendant cyanonaphthalene units for applications in optics or electronics.
Supramolecular Chemistry: Exploring the self-assembly of derivatives of this compound, driven by hydrogen bonding (via the hydroxyl group) and π-π stacking (via the naphthalene core), to create new functional soft materials.
The oxidative coupling of naphthalene derivatives, often using reagents like molybdenum pentachloride, is a powerful method for creating larger π-systems. nih.gov However, the presence of electron-withdrawing groups like the cyano group can hinder such reactions. nih.gov Developing new oxidative coupling methods that are tolerant of such functional groups remains a significant challenge and an area ripe for exploration.
Q & A
Q. Table 1. Key Risk-of-Bias Criteria for Animal Studies
| Criterion | Source |
|---|---|
| Dose randomization | Table C-7 |
| Allocation concealment | Table C-7 |
| Outcome reporting completeness | Table C-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
